

# Application Notes and Protocols: Flipper-TR for Studying Bacterial Membrane Tension

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## Compound of Interest

Compound Name: *Flipper-TR 5*

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These application notes provide a comprehensive guide to utilizing Flipper-TR, a fluorescent membrane tension probe, for the quantitative study of bacterial membrane mechanics. This document outlines the probe's mechanism of action, detailed experimental protocols for its use with both Gram-positive and Gram-negative bacteria, and presents key quantitative data from relevant studies. Furthermore, it illustrates the experimental workflow and a proposed signaling pathway, providing a framework for investigating the downstream cellular responses to changes in membrane tension.

## Introduction to Flipper-TR and its Application in Bacteria

Flipper-TR is a mechanosensitive fluorescent probe designed to specifically insert into the plasma membrane and report on changes in membrane tension.<sup>[1][2][3]</sup> Its utility has been extended from eukaryotic cells to the study of bacteria, offering a powerful tool to investigate the biophysical interactions between bacteria and their environment.<sup>[4][5]</sup> Understanding these interactions is critical for developing new strategies to combat biofilm formation, design novel antibacterial materials, and advance biosensing technologies.<sup>[1][4]</sup>

The probe has been successfully used to stain the membranes of both Gram-positive (e.g., *Bacillus subtilis*) and Gram-negative (e.g., *Escherichia coli*) bacteria.<sup>[4][5]</sup> Studies have shown that Flipper-TR can detect subtle changes in membrane tension arising from different surface

adhesion mechanisms and interactions with nanostructured surfaces designed to be bactericidal.[4][5]

## Mechanism of Action

Flipper-TR's functionality is based on its unique molecular structure, which consists of two dithienothiophene moieties.[3] In a low-tension or relaxed membrane, these two parts are twisted relative to each other.[6] When the membrane is stretched or under increased tension, the probe planarizes. This change in conformation alters its fluorescence lifetime.[6][7] Specifically, an increase in membrane tension leads to a longer fluorescence lifetime. This relationship allows for the quantitative measurement of membrane tension using Fluorescence Lifetime Imaging Microscopy (FLIM).[3][7]

## Quantitative Data Summary

The following tables summarize the key quantitative findings from studies using Flipper-TR to measure membrane tension in bacteria.

Table 1: Flipper-TR Fluorescence Lifetimes in Different Bacterial Species

Bacterial Species	Gram Type	Condition	Average Fluorescence Lifetime ( $\tau_1$ ) (ns)	Reference
Bacillus subtilis 168	Gram-positive	Immobilized on CellTak	$3.22 \pm 0.16$	[5]
Escherichia coli BW25113	Gram-negative	Immobilized on CellTak	$3.05 \pm 0.21$	[5]

Table 2: Influence of Surface Adhesion on Flipper-TR Fluorescence Lifetime in B. subtilis

Surface Coating	Adhesion Mechanism	Average Fluorescence Lifetime ( $\tau_1$ ) (ns)	Reference
Poly-L-lysine (PLL)	Electrostatic	~3.1	[5]
CellTak	Covalent-like	~3.3	[5]

## Experimental Protocols

This section provides a detailed methodology for staining bacteria with Flipper-TR and performing FLIM measurements.

### Materials

- Flipper-TR probe (e.g., from Spirochrome)[3]
- Anhydrous Dimethyl Sulfoxide (DMSO)[3]
- Bacterial culture (e.g., E. coli, B. subtilis)
- Appropriate bacterial growth medium
- Microscopy slides or coverslips coated with an adhesive (e.g., CellTak or Poly-L-lysine)
- Phosphate-Buffered Saline (PBS)
- FLIM system equipped with a pulsed laser (e.g., 488 nm) and appropriate emission filters (e.g., 575-625 nm bandpass).[3]

### Staining Protocol

- **Prepare Flipper-TR Stock Solution:** Dissolve the Flipper-TR probe in anhydrous DMSO to a final concentration of 1 mM. Store the stock solution at -20°C, protected from light and moisture.[3]
- **Bacterial Culture Preparation:** Grow the bacterial strain of interest to the desired growth phase (e.g., mid-logarithmic phase) in its appropriate growth medium.

- **Harvesting and Washing:** Harvest the bacterial cells by centrifugation and wash them with PBS to remove residual medium.
- **Staining:** Resuspend the bacterial pellet in PBS or growth medium. Add the Flipper-TR stock solution to the bacterial suspension to a final concentration of 1-2  $\mu\text{M}$ .<sup>[5]</sup>
- **Incubation:** Incubate the bacterial suspension with Flipper-TR for 10-15 minutes at room temperature, protected from light.<sup>[5]</sup>
- **Immobilization:** After incubation, immobilize the stained bacteria on an adhesive-coated microscopy slide or coverslip for imaging.

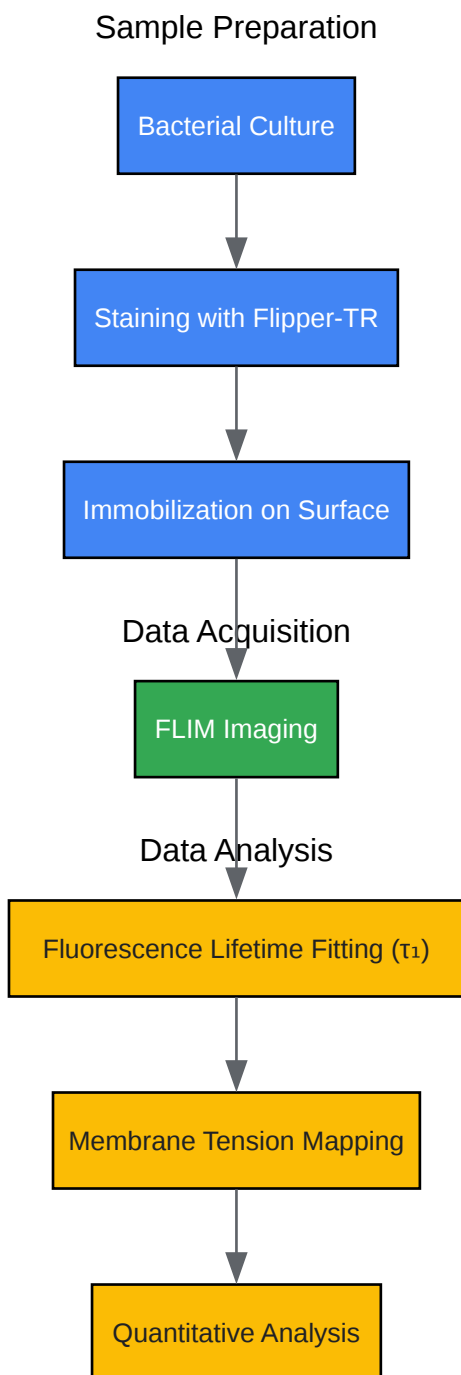
## FLIM Imaging and Data Analysis

- **Microscope Setup:** Use a FLIM microscope with a suitable pulsed laser for excitation (e.g., 488 nm). Collect the fluorescence emission through a bandpass filter (e.g., 600/50 nm).<sup>[3]</sup>
- **Image Acquisition:** Acquire FLIM images of the stained bacteria. Ensure sufficient photon counts for accurate lifetime analysis.
- **Data Analysis:** Fit the fluorescence decay curves with a bi-exponential model. The longer lifetime component ( $\tau_1$ ) is the one that reports on membrane tension.<sup>[3][5]</sup> Analyze the lifetime data to generate FLIM images where the pixel color or brightness corresponds to the fluorescence lifetime, providing a visual representation of membrane tension across the bacterial cell.

## Visualizations: Workflows and Signaling Pathways

### Experimental Workflow

The following diagram illustrates the general workflow for studying bacterial membrane tension using Flipper-TR.

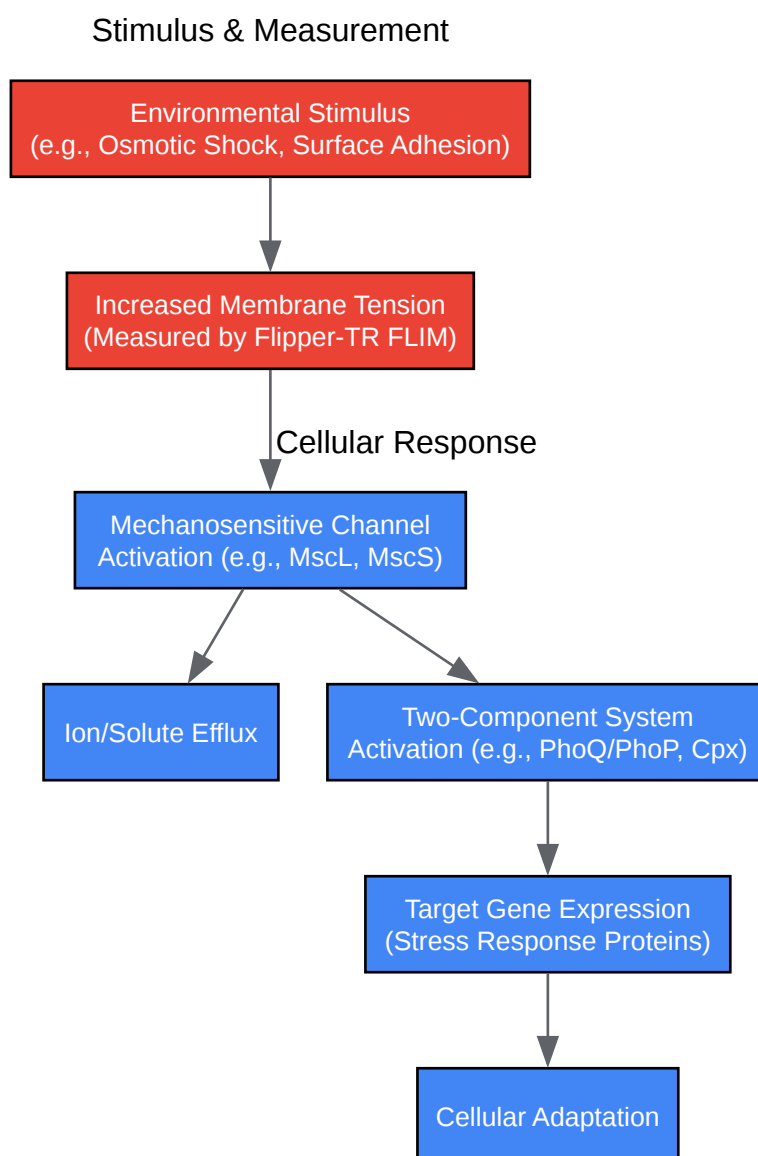


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#### Flipper-TR Experimental Workflow

## Proposed Signaling Pathway: Membrane Tension-Mediated Stress Response

Changes in membrane tension, quantifiable by Flipper-TR, can trigger downstream signaling cascades in bacteria. A primary response to increased membrane tension, such as that caused by osmotic shock, is the activation of mechanosensitive (MS) channels. The opening of these channels can lead to the activation of stress response pathways, such as two-component systems, which in turn regulate the expression of genes involved in adapting to the new environmental conditions. The following diagram illustrates a proposed signaling pathway that can be investigated using Flipper-TR.



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## Proposed Mechanotransduction Pathway

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